![molecular formula C10H10O3 B1612202 2,3-Dihydro-1-benzofuranacetic acid CAS No. 62590-78-7](/img/structure/B1612202.png)
2,3-Dihydro-1-benzofuranacetic acid
Overview
Description
2,3-Dihydro-1-benzofuranacetic acid, also known as DBFA, is a chemical compound that belongs to the class of benzofuran derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry due to its unique structure and properties.
Scientific Research Applications
Antibacterial Activity
Furan derivatives, including 2,3-Dihydro-1-benzofuranacetic acid, have been found to have significant antibacterial activity . These compounds are being explored as potential new drugs to combat microbial resistance, which has become a global issue due to the ineffectiveness of currently available antimicrobial medicines .
Antimicrobial Drugs
Furan-containing compounds, such as 2,3-Dihydro-1-benzofuranacetic acid, are powerful tools in the fight against bacterial strain-caused infection . The rise in drug resistance to clinically utilized anti-infectives has created an urgent need to find new antimicrobial compounds with distinct mechanisms of action .
Anti-Tumor Activity
Benzofuran compounds, including 2,3-Dihydro-1-benzofuranacetic acid, have shown strong anti-tumor activity . These compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds .
Anti-Oxidative Activity
Benzofuran derivatives have been found to have anti-oxidative activity . This property makes them potential candidates for the development of drugs to combat oxidative stress-related diseases .
Anti-Viral Activity
Benzofuran compounds have demonstrated anti-viral activities . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Anticancer Agents
Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . These compounds, including 2,3-Dihydro-1-benzofuranacetic acid, are being explored for their potential in cancer treatment .
Mechanism of Action
Target of Action
2,3-Dihydro-1-benzofuranacetic acid, also known as 2-(2,3-dihydro-1-benzofuran-2-yl)acetic acid, is a benzofuran derivative . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives have been found to exhibit a variety of biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Benzofuran derivatives have been found to exhibit a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been found to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)6-8-5-7-3-1-2-4-9(7)13-8/h1-4,8H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJSLKIPAZEKGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1-benzofuranacetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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